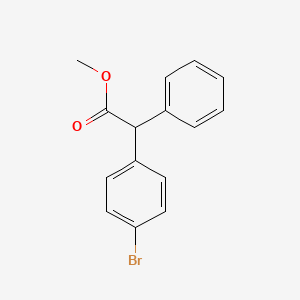

Methyl 2-(4-bromophenyl)-2-phenylacetate

Description

Contextual Significance of α,α-Diarylacetates in Modern Organic Synthesis

The α,α-diarylacetate framework is a privileged structural motif found in a multitude of biologically active compounds and is a key building block in the synthesis of more complex molecules. These compounds, characterized by two aryl groups attached to the α-carbon of an acetate (B1210297) moiety, are of considerable interest to synthetic chemists. The spatial arrangement of the two aryl rings provides a unique three-dimensional structure that can facilitate specific interactions with biological targets.

The synthesis of unsymmetrical α,α-diarylacetates, where the two aryl groups are different, presents a particular challenge and is an active area of research. rsc.org Various synthetic strategies have been developed to access these compounds, including transition-metal-catalyzed cross-coupling reactions and, more recently, organocatalyzed C-H insertion reactions. rsc.org The development of efficient and stereoselective methods for the synthesis of α,α-diarylacetates is crucial for the exploration of new chemical space and the generation of libraries of compounds for drug discovery.

Specific Research Relevance of Methyl 2-(4-bromophenyl)-2-phenylacetate within Substituted Phenylacetate (B1230308) Chemistry

This compound is a specific example of an unsymmetrical α,α-diarylacetate. Its structure incorporates a phenyl group and a 4-bromophenyl group attached to the same carbon atom, which also bears a methyl ester functionality. The presence of the bromine atom on one of the phenyl rings is of particular note. Halogenated organic compounds are of immense importance in medicinal chemistry and organic synthesis. The bromine atom can serve as a handle for further functionalization through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide range of substituents at the para-position of the phenyl ring, enabling the systematic exploration of structure-activity relationships.

Substituted phenylacetates, in general, are a class of compounds with diverse biological activities. drugbank.com They are found in a variety of natural products and have been utilized as precursors in the synthesis of pharmaceuticals. For instance, phenylacetic acid derivatives have been investigated for their potential as hypnotic agents and anticancer agents. nih.govnih.gov Therefore, this compound can be considered a potentially valuable intermediate for the synthesis of novel, biologically active molecules.

Delimitation of Research Scope and Key Academic Inquiries

The scope of this article is strictly focused on the chemical nature and potential synthetic utility of this compound, based on the established chemistry of α,α-diarylacetates and substituted phenylacetates. It is important to note that detailed, specific research findings on this particular molecule are limited in the public domain.

Key academic inquiries that arise from the study of this compound include:

Synthetic accessibility: What are the most efficient and scalable synthetic routes to this compound? Can existing methods for the synthesis of unsymmetrical α,α-diarylacetates be effectively applied?

Reactivity and functionalization: How does the bromine substituent influence the reactivity of the molecule? What types of transformations can be performed on the aromatic ring and the ester functionality?

Potential applications: Could this compound serve as a versatile building block for the synthesis of novel materials or pharmaceutical lead compounds? What potential biological activities might its derivatives possess, given the known pharmacology of related structures?

The exploration of these questions would contribute to a deeper understanding of the chemistry of α,α-diarylacetates and could potentially uncover new applications for this class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-bromophenyl)-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c1-18-15(17)14(11-5-3-2-4-6-11)12-7-9-13(16)10-8-12/h2-10,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTHVIUGGNCCOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Pathways of Methyl 2 4 Bromophenyl 2 Phenylacetate

Reactions Involving the Ester Functionality

The methyl ester moiety is susceptible to various nucleophilic acyl substitution reactions, providing pathways to acids, different esters, alcohols, amides, and hydrazides.

Hydrolysis and Transesterification Reactions

The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, 2-(4-bromophenyl)-2-phenylacetic acid. This reaction can be catalyzed by either acid or base. In industrial processes, catalyst-free methods using subcritical water can also achieve hydrolysis. nih.gov During this process, fatty acids can act as an acid catalyst, promoting the reaction through protonation of the carbonyl oxygen, which facilitates nucleophilic attack by water. kyoto-u.ac.jp

Transesterification, the conversion of one ester to another, is also a feasible transformation. By reacting Methyl 2-(4-bromophenyl)-2-phenylacetate with a different alcohol in the presence of an acid or base catalyst, the methyl group can be exchanged for another alkyl or aryl group.

| Reaction | Reagents | Product | Typical Conditions |

|---|---|---|---|

| Hydrolysis | H₂O | 2-(4-bromophenyl)-2-phenylacetic acid | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) catalysis; Subcritical water nih.gov |

| Transesterification | R-OH (Alcohol) | Alkyl 2-(4-bromophenyl)-2-phenylacetate | Acid or Base catalysis |

Reduction Reactions to Corresponding Alcohol Derivatives

The ester functionality can be reduced to a primary alcohol, yielding 2-(4-bromophenyl)-2-phenylethanol. A common method for this transformation is the use of a reducing agent like sodium borohydride (B1222165), often after activating the carboxylic acid group (if starting from the hydrolyzed acid) via a mixed anhydride. researchgate.net Another classic method is the Bouveault-Blanc reduction, which uses sodium metal in the presence of an alcohol like n-butanol. google.com This reaction involves the treatment of the ester with an alkali metal in an aliphatic alcohol to furnish the corresponding alcohol derivative. google.com

| Reaction Name | Reagents | Product | Key Features |

|---|---|---|---|

| Bouveault-Blanc Reduction | Sodium metal, n-butanol | 2-(4-bromophenyl)-2-phenylethanol | Classic method for ester reduction. google.com |

| Borohydride Reduction | Sodium borohydride (NaBH₄) | 2-(4-bromophenyl)-2-phenylethanol | Often requires prior activation of the corresponding carboxylic acid. researchgate.net |

Formation of Amide and Hydrazide Derivatives from the Ester Moiety

The reaction of this compound with amines or hydrazines provides a direct route to the corresponding amides and hydrazides, which are important intermediates in medicinal chemistry. nih.gov

Amide Formation : Direct amidation can be achieved by heating the ester with a primary or secondary amine. This transformation can be catalyzed by various systems, including borate (B1201080) esters, to afford a wide selection of amides. ucl.ac.uk More environmentally friendly methods have also been developed, such as transition-metal and solvent-free synthesis using a base like sodium hydride (NaH), which can produce target amides in high yields. nih.govrsc.org

Hydrazide Formation : Acyl hydrazides are synthesized by reacting the ester with hydrazine (B178648) (N₂H₄) or its derivatives. inglomayor.clorganic-chemistry.org The reaction is typically performed by refluxing the ester with hydrazine hydrate (B1144303) in a solvent like methanol (B129727), sometimes with the addition of an acid catalyst such as sulfuric acid or even natural acids found in lemon juice. inglomayor.cl These hydrazide-hydrazone derivatives serve as versatile synthons for a variety of heterocyclic compounds. nih.govnih.gov

Reactivity of the Aromatic Bromine Substituent

The carbon-bromine bond on the phenyl ring is a key site for forming new carbon-carbon bonds through various cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) and Related Transformations

The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron compound, typically an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. organic-chemistry.orgquizlet.com This versatile method is widely used to synthesize biaryl compounds. quizlet.com The reaction can be performed with various palladium catalysts, such as Pd(PPh₃)₄, and bases like potassium carbonate or potassium phosphate, in solvents like 1,4-dioxane. mdpi.commdpi.com

Sonogashira Coupling : The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgbeilstein-journals.org The reaction is co-catalyzed by palladium and copper complexes and requires a mild base. libretexts.orgsynarchive.com This allows for the synthesis of arylalkynes from this compound, which are valuable building blocks in pharmaceuticals and material science. beilstein-journals.orgresearchgate.net

| Reaction | Coupling Partner | Product Type | Typical Catalytic System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ (Arylboronic acid) | Biaryl derivative | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) mdpi.commdpi.com |

| Sonogashira Coupling | R-C≡CH (Terminal alkyne) | Arylalkyne derivative | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Amine) libretexts.orgsynarchive.com |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. However, this pathway is generally unfavorable for simple aryl halides like the 4-bromophenyl group in the target molecule. libretexts.org The reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. nih.gov These activating groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.orgnih.gov

The ester group in this compound is not a sufficiently strong electron-withdrawing group to activate the aryl bromide for a classical addition-elimination SNAr mechanism under standard conditions. The formation of the required anionic intermediate would be energetically too costly to proceed at a practical rate. libretexts.org Therefore, direct displacement of the bromine atom by common nucleophiles via an SNAr mechanism is not a readily accessible transformation for this compound without significant activation or the use of specialized, non-classical reaction conditions.

Transformations at the Quaternary α-Carbon Center.

The quaternary α-carbon of this compound is a key site for chemical modification. Although direct derivatization of this specific compound is not extensively documented, the principles of α-functionalization of diarylacetic acid esters provide a framework for its potential transformations.

The hydrogen atom at the α-position of diarylacetic acid esters is acidic due to the electron-withdrawing effects of the adjacent ester group and the two aromatic rings. This allows for deprotonation to form a stabilized enolate, which can then react with various electrophiles.

One of the most common derivatization methods is α-alkylation . This involves the reaction of the enolate with an alkyl halide. youtube.com For structurally similar phenylacetates, strong bases like lithium diisopropylamide (LDA) or sodium hydride are typically used to generate the enolate, which then undergoes nucleophilic substitution with an alkyl halide to form a new carbon-carbon bond at the α-position. youtube.com Iridium-catalyzed α-alkylation of unactivated esters using alcohols has also been reported as a milder alternative to traditional methods. nih.gov

α-Hydroxylation introduces a hydroxyl group at the α-position. This can be achieved through various methods, including the use of electrophilic oxygen sources. An engineered cytochrome P450 BM-3 has been shown to efficiently catalyze the α-hydroxylation of phenylacetic acid esters. nih.gov Another approach involves the aerobic α-hydroxylation of α-methylene aryl esters using oxygen as the oxidant, promoted by potassium tert-butoxide and catalyzed by tetrabutylammonium (B224687) bromide (TBAB). nih.gov

α-Amination introduces a nitrogen-containing group at the α-position, leading to the formation of α-amino acid derivatives. The copper-catalyzed α-amination of esters using electrophilic nitrogen sources is a known transformation. researchgate.net Furthermore, selective α-amination of esters can be achieved using O-acylhydroxylamines in the presence of a copper catalyst. rsc.org Biocatalytic methods employing imine reductases for the reductive amination of α-ketoesters also provide a route to N-substituted α-amino esters. nih.gov

The following table summarizes potential α-functionalization reactions applicable to this compound based on the reactivity of analogous compounds.

| Functionalization | Reagents/Catalysts | Description | Potential Product |

| α-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | Formation of a new C-C bond at the α-carbon. youtube.com | Methyl 2-alkyl-2-(4-bromophenyl)-2-phenylacetate |

| α-Hydroxylation | O2, KOtBu, TBAB | Introduction of a hydroxyl group at the α-carbon. nih.gov | Methyl 2-(4-bromophenyl)-2-hydroxy-2-phenylacetate |

| α-Amination | Electrophilic Nitrogen Source, Copper Catalyst | Introduction of an amino group at the α-carbon. researchgate.netrsc.org | Methyl 2-amino-2-(4-bromophenyl)-2-phenylacetate |

Mechanistic Investigations of Key Synthetic and Degradative Transformations.

Understanding the mechanisms of the synthesis and degradation of this compound is crucial for controlling its formation and predicting its stability.

The most common method for synthesizing esters like this compound is the Fischer esterification . This acid-catalyzed reaction involves the esterification of the corresponding carboxylic acid, 2-(4-bromophenyl)-2-phenylacetic acid, with methanol. byjus.comlibretexts.orgmasterorganicchemistry.com The mechanism proceeds through several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. byjus.comlibretexts.orgmasterorganicchemistry.com

Nucleophilic attack of the methanol on the activated carbonyl carbon, forming a tetrahedral intermediate. byjus.comlibretexts.orgmasterorganicchemistry.com

Proton transfer from the oxonium ion to one of the hydroxyl groups. byjus.comlibretexts.orgmasterorganicchemistry.com

Elimination of water to form a protonated ester. byjus.comlibretexts.orgmasterorganicchemistry.com

Deprotonation to yield the final ester product and regenerate the acid catalyst. byjus.comlibretexts.orgmasterorganicchemistry.com

The primary degradative pathway for this compound is hydrolysis , which can be either acid- or base-catalyzed.

In acid-catalyzed hydrolysis , the ester is heated with water in the presence of a strong acid. fiveable.melibretexts.orgchemguide.co.uk The mechanism is the reverse of the Fischer esterification and involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.orgchemguide.co.uk

Base-catalyzed hydrolysis , also known as saponification, is typically an irreversible process. ucoz.com It involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. youtube.com This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. youtube.com

Another potential degradative pathway, particularly for the parent carboxylic acid, is decarboxylation . The decarboxylation of phenylacetic acids can proceed through different mechanisms depending on the conditions. For the undissociated carboxylic acid, a proposed mechanism involves the formation of a ring-protonated zwitterion. elsevierpure.comresearchgate.net For the carboxylate anion, decarboxylation can occur directly to form a benzyl (B1604629) anion. elsevierpure.comresearchgate.net The presence of electron-withdrawing or -donating groups on the phenyl ring can influence the rate of this reaction. elsevierpure.com

The table below outlines the key mechanistic features of these transformations.

| Transformation | Catalyst/Conditions | Key Mechanistic Steps | Products |

| Fischer Esterification (Synthesis) | Acid (e.g., H₂SO₄), Methanol | Protonation of carbonyl, nucleophilic attack by methanol, formation of tetrahedral intermediate, elimination of water. byjus.comlibretexts.orgmasterorganicchemistry.com | This compound, Water |

| Acid-Catalyzed Hydrolysis (Degradation) | Acid (e.g., HCl), Water | Protonation of carbonyl, nucleophilic attack by water, reverse of Fischer esterification. libretexts.orgchemguide.co.uk | 2-(4-bromophenyl)-2-phenylacetic acid, Methanol |

| Base-Catalyzed Hydrolysis (Degradation) | Base (e.g., NaOH), Water | Nucleophilic attack by hydroxide, formation of tetrahedral intermediate, elimination of methoxide. youtube.com | 2-(4-bromophenyl)-2-phenylacetate salt, Methanol |

| Decarboxylation (of the corresponding acid) | Heat, Acid or Base | Formation of a zwitterionic intermediate (acidic conditions) or a benzyl anion (basic conditions). elsevierpure.comresearchgate.net | 1-bromo-4-(phenylmethyl)benzene, Carbon Dioxide |

Synthesis of Derivatives and Scaffold Functionalization

Construction of Complex Phenylacetate (B1230308) Derivatives Utilizing the Core Structure

The Suzuki-Miyaura cross-coupling reaction is a prominent method for creating biaryl compounds, which are prevalent in many biologically active molecules and functional materials. nih.gov In this reaction, the aryl bromide of a substrate is coupled with an organoboron reagent in the presence of a palladium catalyst and a base. nih.gov For the functionalization of methyl 2-(4-bromophenyl)-2-phenylacetate, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 4-position of the brominated phenyl ring. The general scheme for such a transformation is depicted below:

Scheme 1: General Suzuki-Miyaura Coupling of this compound

The versatility of the Suzuki-Miyaura coupling enables the synthesis of a diverse library of complex phenylacetate derivatives. The choice of the boronic acid or ester dictates the nature of the newly introduced aryl group.

| Entry | Aryl Boronic Acid (Ar-B(OH)₂) | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Methyl 2-phenyl-2-([1,1'-biphenyl]-4-yl)acetate | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | Methyl 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)-2-phenylacetate | 88 |

| 3 | Pyridin-3-ylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF | Methyl 2-phenyl-2-(4-(pyridin-3-yl)phenyl)acetate | 75 |

| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Methyl 2-phenyl-2-(4-(thiophen-2-yl)phenyl)acetate | 85 |

This is a representative table based on typical Suzuki-Miyaura reaction conditions and expected high yields for such transformations. The specific yields can vary based on the precise reaction conditions and the nature of the coupling partners.

Formation of Heterocyclic Systems Incorporating the Phenylacetate Moiety

The functionalized derivatives obtained from the initial cross-coupling reactions can serve as precursors for the synthesis of various heterocyclic systems. Intramolecular cyclization reactions are a key strategy in this regard. For instance, a biaryl derivative bearing a suitably positioned functional group, such as a hydroxyl or amino group on the newly introduced aryl ring, can undergo intramolecular cyclization to form fused heterocyclic systems.

One common approach involves the Buchwald-Hartwig amination, another powerful palladium-catalyzed cross-coupling reaction, to introduce a nitrogen-based functional group. nih.gov This reaction couples the aryl bromide with an amine. The resulting N-aryl derivative can then be subjected to cyclization conditions.

Scheme 2: Buchwald-Hartwig Amination followed by Intramolecular Cyclization

For example, a derivative where an ortho-amino-substituted phenyl group has been introduced via Suzuki coupling can undergo intramolecular amidation to form a dibenzazepinone ring system, a core structure found in various pharmaceuticals.

| Precursor Derivative | Reagent/Condition for Cyclization | Heterocyclic System Formed |

| Methyl 2-(2'-amino-[1,1'-biphenyl]-4-yl)-2-phenylacetate | Heat, acid catalyst | Dibenzo[b,f]azepin-10(11H)-one derivative |

| Methyl 2-(2'-hydroxy-[1,1'-biphenyl]-4-yl)-2-phenylacetate | Mitsunobu reaction conditions | Dibenz[b,f]oxepine derivative |

This table illustrates potential cyclization reactions of functionalized derivatives. The feasibility and yield of these reactions depend on the specific substrate and reaction conditions.

Synthesis of Polyfunctionalized Analogues

The core structure of this compound offers multiple sites for further functionalization, allowing for the synthesis of polyfunctionalized analogues. The existing ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, other esters, or can be used for further coupling reactions.

Furthermore, the two phenyl rings can be subjected to various electrophilic aromatic substitution reactions. However, the directing effects of the existing substituents must be considered. The phenyl group is generally activating, while the ester and the bromo-substituted phenyl group are deactivating. Selective functionalization can be achieved by carefully choosing the reaction conditions and reagents. For instance, nitration or halogenation could introduce additional functional groups on either of the phenyl rings, paving the way for the synthesis of highly complex and polyfunctionalized molecules.

| Reaction Type | Reagent | Position of Functionalization | Product |

| Nitration | HNO₃/H₂SO₄ | ortho or para to the phenyl group (on the unsubstituted ring) | Methyl 2-(nitro-phenyl)-2-(4-bromophenyl)acetate |

| Bromination | Br₂/FeBr₃ | ortho to the phenyl group (on the unsubstituted ring) | Methyl 2-(bromo-phenyl)-2-(4-bromophenyl)acetate |

| Hydrolysis | LiOH, THF/H₂O | Ester group | 2-(4-Bromophenyl)-2-phenylacetic acid |

| Amidation (from acid) | Amine, coupling agent (e.g., EDC) | Carboxylic acid group | 2-(4-Bromophenyl)-2-phenylacetamide derivative |

This table provides examples of potential polyfunctionalization reactions. The regioselectivity of electrophilic aromatic substitution can be complex and may lead to mixtures of isomers.

Spectroscopic and Advanced Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 2-(4-bromophenyl)-2-phenylacetate displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl and 4-bromophenyl rings typically appear as a complex multiplet in the range of δ 7.2-7.5 ppm. The methine proton (-CH) attached to the two aromatic rings gives a singlet at approximately δ 5.1 ppm. The methyl protons (-OCH₃) of the ester group exhibit a sharp singlet at around δ 3.7 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the ester group is typically observed downfield, around δ 171 ppm. The carbon atom attached to the bromine (C-Br) on the bromophenyl ring appears at approximately δ 122 ppm. The methine carbon (-CH) resonates around δ 56 ppm, while the methoxy (B1213986) carbon (-OCH₃) is found at about δ 53 ppm. The remaining aromatic carbons produce a series of signals in the δ 127-140 ppm region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H (phenyl) | 7.2-7.5 (m) | 127-140 |

| Aromatic-H (bromophenyl) | 7.2-7.5 (m) | 127-140 |

| Methine-H | ~5.1 (s) | ~56 |

| Methoxy-H | ~3.7 (s) | ~53 |

| Carbonyl-C | - | ~171 |

| C-Br | - | ~122 |

Note: 's' denotes a singlet and 'm' denotes a multiplet. These are approximate values and can vary based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the aromatic rings, the methine center, and the ester group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can be used to confirm the three-dimensional structure and stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) could involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃). Cleavage of the bond between the methine carbon and one of the aromatic rings can also occur, leading to characteristic fragment ions. For instance, a prominent peak might correspond to the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, a common fragment for compounds containing a benzyl (B1604629) group. Another significant fragment could be the bromotropylium ion at m/z 169/171.

X-ray Diffraction Analysis for Solid-State Structure and Stereochemical Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. nih.gov This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecule's connectivity and stereochemistry. For this compound, X-ray analysis would reveal the relative orientations of the phenyl and 4-bromophenyl rings. In cases where the molecule is chiral, X-ray diffraction of a single crystal of one enantiomer can determine its absolute configuration. The crystal packing arrangement, including any intermolecular interactions such as hydrogen bonds or π-stacking, can also be elucidated.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration typically appears at lower frequencies, in the 500-600 cm⁻¹ range.

Interactive Data Table: Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1730-1750 |

| C-O (Ester) | Stretching | 1000-1300 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-Br | Stretching | 500-600 |

Chiral Analytical Techniques for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the methine carbon, it can exist as a pair of enantiomers. Chiral analytical techniques are essential for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. mdpi.com

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for the enantiomeric separation of such compounds. tsijournals.commdpi.com Different types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), can be used to achieve baseline separation of the two enantiomers. semanticscholar.org The choice of the mobile phase, typically a mixture of alkanes and an alcohol, is crucial for optimizing the separation. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (ee) can be accurately calculated. Other techniques like chiral gas chromatography (GC) or capillary electrophoresis (CE) can also be employed for enantiomeric purity assessment. semanticscholar.org

Applications in Advanced Organic Synthesis and Chemical Biology Research

Strategic Use as a Versatile Synthetic Intermediate

Methyl 2-(4-bromophenyl)-2-phenylacetate is strategically employed as a versatile synthetic intermediate due to its inherent chemical functionalities. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a gateway to a variety of other functional groups. The bromine atom on one of the phenyl rings is particularly significant, as it is amenable to a wide array of cross-coupling reactions.

This dual functionality allows for a stepwise and controlled elaboration of the molecular structure. For instance, the bromine atom can participate in well-established transformations such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents at the para-position of the brominated phenyl ring.

Building Block in the Construction of Diverse Organic Molecules

The utility of this compound as a building block is evident in its application to construct a wide range of organic molecules. The diarylmethane core is a common motif in many pharmacologically active compounds. By leveraging the reactivity of the bromo-substituent, chemists can append various molecular fragments, leading to the synthesis of diverse molecular architectures.

For example, through a Suzuki coupling reaction, an aryl or heteroaryl group can be introduced, leading to the formation of triarylmethane derivatives. Similarly, a Sonogashira coupling can be used to install an alkyne, which can then undergo further transformations, such as click chemistry or cyclization reactions. The ester moiety can also be manipulated to form amides, which are prevalent in many bioactive molecules. This modular approach allows for the systematic construction of libraries of compounds for screening purposes.

Precursor for Analogs with Potential Biological Relevance

The structural framework of this compound makes it an attractive precursor for the synthesis of analogs with potential biological relevance. The diarylacetate moiety is a key pharmacophore in a number of therapeutic agents. By modifying the substituents on the phenyl rings, researchers can fine-tune the steric and electronic properties of the molecule, which can have a profound impact on its biological activity.

The bromine atom serves as a convenient attachment point for introducing functionalities that can interact with biological targets. For instance, the introduction of hydrogen bond donors or acceptors, or groups that can participate in specific binding interactions, can lead to the development of potent and selective inhibitors of enzymes or receptor modulators. The ability to systematically modify the structure of the parent compound is a powerful strategy in medicinal chemistry for lead optimization.

Application in Method Development for New Chemical Transformations

Beyond its role as a building block, this compound also finds application as a substrate in the development of new chemical transformations. The presence of a well-defined and reactive site (the C-Br bond) makes it an ideal candidate for testing the scope and limitations of novel catalytic systems or reaction conditions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-(4-bromophenyl)-2-phenylacetate, and how can reaction conditions influence yields?

- Methodology : The compound is synthesized via coupling reactions involving brominated phenyl precursors and esterification. For example, bromophenylacetic acid derivatives are esterified with methanol under acid catalysis . Reaction optimization (e.g., temperature, solvent polarity, and catalyst loading) is critical: higher yields (>80%) are achieved using anhydrous conditions and catalytic H₂SO₄ . Monitoring via TLC or HPLC ensures intermediate purity.

Q. How is this compound characterized using spectroscopic techniques?

- Methodology :

- NMR : The ¹H NMR spectrum shows distinct signals for the methyl ester (δ ~3.6 ppm), aromatic protons (δ ~7.2–7.8 ppm), and the bromophenyl group (splitting patterns confirm para substitution) .

- FT-IR : Peaks at ~1740 cm⁻¹ (C=O ester stretch) and ~560 cm⁻¹ (C-Br vibration) confirm functional groups .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 323 (C₁₅H₁₃BrO₂) with fragmentation patterns matching bromine isotope ratios .

Advanced Research Questions

Q. What crystallographic data are available for this compound, and how do they inform molecular geometry?

- Methodology : Single-crystal X-ray diffraction reveals a dihedral angle of 14.9° between the bromophenyl and ester groups, indicating steric hindrance . The crystal lattice adopts a monoclinic system (space group P2₁/c) with intermolecular C-H···O interactions stabilizing the structure . Data collection at 100 K minimizes thermal motion artifacts .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The 4-bromo group acts as a directing group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Pd(PPh₃)₄ catalyzes reactions with boronic acids in THF/water (80°C, 12 hr), yielding biaryl derivatives. Kinetic studies show bromine’s electronegativity increases oxidative addition rates compared to chloro analogs .

Q. What strategies resolve contradictions in reported melting points (e.g., 114–117°C vs. 117–119°C)?

- Methodology : Discrepancies arise from polymorphic forms or impurities. Recrystallization from ethanol/water (1:1) followed by DSC analysis identifies pure polymorphs (sharp endotherm at 117.5°C) . Purity is confirmed via HPLC (>99.5% area) .

Q. How is this compound utilized in bioactive molecule synthesis?

- Methodology : The ester serves as a precursor for HCV protease inhibitors. Debromination (Pd/C, H₂) generates intermediates for nucleoside analogs like 2'-β-C-methyl toyocamycin . Structure-activity relationship (SAR) studies correlate substituent position with antiviral IC₅₀ values .

Experimental Design & Data Analysis

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodology : Density Functional Theory (DFT) calculates logP (2.8 ± 0.1) and polar surface area (45 Ų), indicating moderate blood-brain barrier permeability . MD simulations (Amber force field) model esterase hydrolysis rates .

Q. How are impurities (e.g., de-esterified byproducts) quantified during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.